molecular formula C9H6FNO2 B172278 8-Fluoroquinoline-2,4(1H,3H)-dione CAS No. 148356-14-3

8-Fluoroquinoline-2,4(1H,3H)-dione

Cat. No. B172278
CAS RN: 148356-14-3
M. Wt: 179.15 g/mol
InChI Key: ZYKNQJKWUZYINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoroquinoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinolone family. This compound has been extensively studied due to its broad-spectrum antibacterial activity and its potential application in drug design.

Scientific Research Applications

Chemical Synthesis

8-Fluoroquinoline-2,4(1H,3H)-dione derivatives have been explored in various chemical synthesis processes. For instance, they react with triethyl phosphite to form products through Perkow reaction or transform into 4-ethoxyquinolin-2(1H)-one, with the fluorocarboxylate anion acting as the leaving group. This reaction is part of novel modifications of the Perkow reaction, a significant process in organic chemistry (Pomeisl et al., 2007). Similar reactions were reported with variations in the derivatives and reaction conditions, reiterating the role of fluorocarboxylate anion as a leaving group and the relevance of these compounds in advancing synthetic organic chemistry (Paleta et al., 2005).

Fluorescence and Chromatographic Analysis

8-Fluoroquinoline-2,4(1H,3H)-dione compounds have found applications in fluorescence and chromatographic analyses. Phanquinone, related to quinoline-2,4-diones, is used as a fluorogenic labeling reagent for amino acids in chromatography, allowing for efficient separation and detection, highlighting the compound's role in analytical chemistry (Gatti et al., 2002). This application is reiterated in other studies where phanquinone is used for the quality control of amino acids in pharmaceuticals, emphasizing the compound's significance in pharmaceutical analysis (Gatti et al., 2004).

Biological and Medicinal Applications

In the biological and medicinal context, 8-Fluoroquinoline-2,4(1H,3H)-dione derivatives are explored for their interactions with biological molecules. For instance, they are examined for their activities against bacterial strains and mycobacteria, indicating their potential as antibacterial agents (Oppegard et al., 2010), (Malik et al., 2011).

Fluorescent Probes and Imaging

8-Fluoroquinoline-2,4(1H,3H)-dione compounds are utilized in the development of fluorescent probes for detecting biological molecules. For example, a novel two-photon fluorescent probe based on naphthalimide and sulfoxide is designed for detecting 1, 4-dithiothreitol, showcasing the compound's role in biological and biochemical imaging (Sun et al., 2018).

Radiolabeling and Imaging Studies

Efficient methods for incorporating fluorine-18 into quinoline-5,8-diones are developed for positron emission tomography (PET) imaging studies, signifying the compound's utility in molecular imaging and diagnosis (Sachin et al., 2011).

properties

IUPAC Name

8-fluoro-1H-quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKNQJKWUZYINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C(=CC=C2)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471646
Record name 8-Fluoroquinoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinoline-2,4(1H,3H)-dione

CAS RN

148356-14-3
Record name 8-Fluoroquinoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoroquinoline-2,4(1H,3H)-dione
Reactant of Route 2
8-Fluoroquinoline-2,4(1H,3H)-dione
Reactant of Route 3
8-Fluoroquinoline-2,4(1H,3H)-dione
Reactant of Route 4
8-Fluoroquinoline-2,4(1H,3H)-dione
Reactant of Route 5
8-Fluoroquinoline-2,4(1H,3H)-dione
Reactant of Route 6
8-Fluoroquinoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.